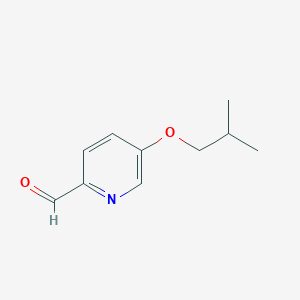

5-Isobutoxy-pyridine-2-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

1503064-59-2 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

5-(2-methylpropoxy)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C10H13NO2/c1-8(2)7-13-10-4-3-9(6-12)11-5-10/h3-6,8H,7H2,1-2H3 |

InChI Key |

SOKYMAVFDCSHQM-UHFFFAOYSA-N |

SMILES |

CC(C)COC1=CN=C(C=C1)C=O |

Canonical SMILES |

CC(C)COC1=CN=C(C=C1)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Isobutoxy-pyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isobutoxy-pyridine-2-carbaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural motif, combining a pyridine ring with an aldehyde functional group and an isobutoxy substituent, presents a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The pyridine core is a common feature in many biologically active molecules, and the aldehyde group serves as a reactive handle for a variety of chemical transformations. The isobutoxy group at the 5-position can influence the compound's lipophilicity, metabolic stability, and target-binding interactions. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and characterization of this compound.

Chemical and Physical Properties

A comprehensive search of available chemical literature and databases did not yield specific experimentally determined physical properties for this compound. However, based on the properties of the parent compound, pyridine-2-carbaldehyde, and related substituted analogs, the following properties can be anticipated.

Table 1: Physicochemical Properties of Pyridine-2-carbaldehyde and Related Compounds

| Property | Pyridine-2-carbaldehyde | 5-Methylpyridine-2-carboxaldehyde | 5-Nitropyridine-2-carbaldehyde | 5-Bromopyridine-2-carbaldehyde |

| CAS Number | 1121-60-4 | 4985-92-6 | 35969-75-6 | 31181-90-5 |

| Molecular Formula | C₆H₅NO | C₇H₇NO | C₆H₄N₂O₃ | C₆H₄BrNO |

| Molecular Weight ( g/mol ) | 107.11 | 121.14 | 152.11 | 186.01 |

| Appearance | Colorless to yellow liquid | Solid | --- | --- |

| Melting Point (°C) | 148–151 | --- | --- | --- |

| Boiling Point (°C) | 181 | --- | --- | --- |

| Solubility | Soluble in water, ethanol, acetone | --- | --- | --- |

Data for this compound is not currently available in public databases.

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptually approached through the etherification of a suitable precursor, such as 5-hydroxy-pyridine-2-carbaldehyde.

Proposed Synthetic Pathway: Williamson Ether Synthesis

A common and effective method for the preparation of ethers is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Experimental Workflow for Williamson Ether Synthesis

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

-

Preparation of the Alkoxide: To a solution of 5-hydroxy-pyridine-2-carbaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes, allowing for the formation of the sodium alkoxide.

-

Alkylation: Isobutyl bromide (1.2 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: Upon completion, the reaction is quenched by the slow addition of water. The aqueous mixture is then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Characterization (Anticipated)

The structure of the synthesized this compound would be confirmed by standard spectroscopic methods.

Table 2: Anticipated Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aldehydic proton (singlet, δ 9.8-10.2 ppm).- Aromatic protons on the pyridine ring (doublets and doublet of doublets, δ 7.0-8.5 ppm).- Methylene protons of the isobutoxy group adjacent to the oxygen (doublet, δ ~4.0 ppm).- Methine proton of the isobutoxy group (multiplet, δ ~2.0 ppm).- Methyl protons of the isobutoxy group (doublet, δ ~1.0 ppm). |

| ¹³C NMR | - Carbonyl carbon of the aldehyde (δ 190-200 ppm).- Aromatic carbons of the pyridine ring (δ 110-160 ppm).- Methylene carbon of the isobutoxy group adjacent to the oxygen (δ ~75 ppm).- Methine carbon of the isobutoxy group (δ ~28 ppm).- Methyl carbons of the isobutoxy group (δ ~19 ppm). |

| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of C₁₀H₁₃NO₂ (179.22 g/mol ).- Fragmentation patterns consistent with the loss of the isobutoxy group or the formyl group. |

| Infrared (IR) Spectroscopy | - A strong C=O stretching vibration for the aldehyde group (~1700 cm⁻¹).- C-O-C stretching vibrations for the ether linkage (~1250 cm⁻¹ and ~1050 cm⁻¹).- C=N and C=C stretching vibrations for the pyridine ring (~1600-1400 cm⁻¹). |

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the pyridine ring.

Logical Relationship of Reactivity

Caption: Reactivity profile of this compound.

The aldehyde functionality allows for a wide range of transformations, making this compound a valuable intermediate in the synthesis of more complex molecules. For instance, it can undergo:

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the primary alcohol.

-

Reductive amination with various amines to introduce diverse side chains.

-

Wittig olefination to form vinylpyridines.

-

Condensation reactions with hydrazines, hydroxylamines, and other nucleophiles to form Schiff bases and other derivatives.

The pyridine nitrogen is basic and can be protonated, alkylated, or oxidized to the N-oxide. The pyridine ring itself can participate in metal-catalyzed cross-coupling reactions, although the electron-withdrawing nature of the aldehyde group can influence its reactivity.

In the context of drug development, the diverse reactivity of this compound allows for its use in the construction of libraries of compounds for screening against various biological targets. The isobutoxy group can enhance membrane permeability and modulate metabolic pathways, which are critical considerations in the design of new drug candidates. While no specific signaling pathways involving this compound have been reported, its derivatives could potentially interact with a wide range of biological targets due to the prevalence of the pyridine scaffold in known drugs.

Conclusion

Technical Guide: 5-Isobutoxy-pyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 5-Isobutoxy-pyridine-2-carbaldehyde, a pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of public data on this specific compound, this guide outlines a plausible synthetic pathway, provides estimated physicochemical properties, and details relevant experimental protocols for key transformations based on established chemical principles and analogous compounds.

Introduction

Pyridine-2-carbaldehyde and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceutical compounds and functional materials. The introduction of an isobutoxy group at the 5-position of the pyridine ring is anticipated to modulate the electronic properties and lipophilicity of the molecule, potentially leading to novel biological activities and material characteristics. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this compound.

Physicochemical Properties (Estimated)

As of the date of this document, a specific CAS number for this compound has not been identified in major chemical databases. The following table summarizes estimated physicochemical properties based on the parent compound, pyridine-2-carbaldehyde, and related alkoxy-substituted pyridines.

| Property | Estimated Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | Pale yellow to brown liquid or low-melting solid |

| Boiling Point | > 200 °C |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Limited solubility in water. |

Proposed Synthetic Pathway

A two-step synthetic route is proposed for the preparation of this compound, starting from the commercially available 5-hydroxy-2-methylpyridine.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-Isobutoxy-2-methylpyridine (Williamson Ether Synthesis)

This step involves the reaction of 5-hydroxy-2-methylpyridine with an isobutyl halide in the presence of a base.

Experimental Protocol:

-

To a stirred solution of 5-hydroxy-2-methylpyridine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.

-

To the resulting alkoxide solution, add isobutyl bromide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-isobutoxy-2-methylpyridine.

In-Depth Technical Guide: 5-Isobutoxy-pyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview: 5-Isobutoxy-pyridine-2-carbaldehyde

This compound is a substituted pyridine derivative. While specific data for this compound is limited in publicly available literature, its structural class—5-alkoxy-pyridine-2-carbaldehydes—is of interest in medicinal chemistry. This guide synthesizes available information on its properties and the activities of structurally related compounds to provide a predictive technical overview for research and development purposes.

The foundational structure, pyridine-2-carbaldehyde, consists of a pyridine ring with an aldehyde group at the second position.[1][2] This core structure is a versatile precursor in the synthesis of various pharmaceutical compounds and ligands for coordination chemistry.[1] The addition of an isobutoxy group at the 5-position is anticipated to modify its physicochemical properties, such as lipophilicity, which can in turn influence its biological activity and pharmacokinetic profile.

Physicochemical Properties

To determine the molecular weight of this compound, its chemical formula must first be established. The pyridine ring has the formula C5H4N. The carbaldehyde group (CHO) adds one carbon, one hydrogen, and one oxygen. The isobutoxy group ((CH3)2CHCH2O-) adds four carbons, nine hydrogens, and one oxygen. Taking into account the substitution on the pyridine ring, the final chemical formula is C10H13NO2.

The molecular weight is calculated as follows:

-

Carbon: 10 atoms × 12.011 u = 120.11 u

-

Hydrogen: 13 atoms × 1.008 u = 13.104 u

-

Nitrogen: 1 atom × 14.007 u = 14.007 u

-

Oxygen: 2 atoms × 15.999 u = 31.998 u

-

Total Molecular Weight: 179.219 g/mol

A summary of the calculated and predicted physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | 5-(2-methylpropoxy)pyridine-2-carbaldehyde |

| Appearance | Predicted to be a liquid or low-melting solid |

| Solubility | Predicted to be soluble in organic solvents |

Experimental Protocols

General Synthesis of 5-Alkoxy-Pyridine-2-Carbaldehydes

This protocol is based on the synthesis of 5-methoxy-pyridine-3-carbaldehyde and is adapted for the isobutoxy analogue.[3] The synthesis typically involves the formylation of a pre-functionalized pyridine ring.

Materials:

-

3-Bromo-5-isobutoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

A solution of 3-bromo-5-isobutoxypyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

-

n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to facilitate lithium-halogen exchange.

-

Anhydrous DMF (1.5 equivalents) is then added dropwise, and the reaction is stirred for an additional 30 minutes at -78 °C.

-

The reaction is quenched by pouring the cold mixture into a stirred aqueous solution of 5% NaHCO3.

-

The mixture is extracted three times with diethyl ether.

-

The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield this compound.

Note: This is a generalized procedure and would require optimization for the specific substrate.

Below is a workflow diagram for the proposed synthesis.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, its structural analogs, particularly thiosemicarbazone derivatives of substituted pyridine-2-carbaldehydes, have been extensively studied for their anticancer properties.[4][5] These compounds are known to be potent inhibitors of ribonucleotide reductase (RNR), a crucial enzyme in the DNA synthesis pathway.[4][5]

Inhibition of Ribonucleotide Reductase

Ribonucleotide reductase catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. Inhibition of this enzyme leads to the depletion of the deoxyribonucleotide pool, thereby halting DNA replication and cell proliferation. This makes RNR an attractive target for cancer therapy.

The general mechanism of action for pyridine-2-carbaldehyde thiosemicarbazone derivatives involves the chelation of iron, which is an essential cofactor for the active site of the RNR enzyme. The resulting complex can generate reactive oxygen species, leading to the inactivation of the enzyme.

The diagram below illustrates the proposed mechanism of action.

References

- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of 5-Isobutoxy-pyridine-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-Isobutoxy-pyridine-2-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from analogous compounds and established chemical principles to propose a reliable characterization framework. This guide is intended to support researchers in the synthesis, identification, and application of this compound in drug discovery and development.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a formyl (carbaldehyde) group at the 2-position and an isobutoxy group at the 5-position. The isobutoxy group is an ether linkage, adding a branched alkyl chain to the aromatic core. This substitution pattern is expected to influence the compound's electronic properties, solubility, and biological activity.

Predicted Physicochemical Properties:

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C10H13NO2 | Based on structure |

| Molecular Weight | 179.22 g/mol | Based on structure |

| Appearance | Likely a colorless to yellow oil or low-melting solid.[1] | Analogy with pyridine-2-carbaldehyde and its derivatives |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | General solubility of similar aromatic aldehydes and ethers |

Proposed Synthesis

A plausible synthetic route to this compound involves a two-step process starting from 5-hydroxy-2-methylpyridine. This approach utilizes a Williamson ether synthesis followed by an oxidation reaction.

Experimental Protocol:

Step 1: Synthesis of 5-Isobutoxy-2-methylpyridine

-

To a solution of 5-hydroxy-2-methylpyridine (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add isobutyl bromide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-isobutoxy-2-methylpyridine.

Step 2: Synthesis of this compound

-

To a solution of 5-isobutoxy-2-methylpyridine (1.0 eq) in a mixture of dioxane and water, add selenium dioxide (SeO2, 1.5 eq).

-

Reflux the reaction mixture for 6 hours.

-

Cool the mixture to room temperature and filter off the selenium metal.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound, based on analyses of structurally related compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | Aldehyde proton (-CHO) |

| ~8.4 | d | 1H | Pyridine H-6 |

| ~7.8 | dd | 1H | Pyridine H-4 |

| ~7.2 | d | 1H | Pyridine H-3 |

| ~3.8 | d | 2H | -OCH₂- |

| ~2.1 | m | 1H | -CH(CH₃)₂ |

| ~1.0 | d | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde Carbonyl (-CHO) |

| ~158 | Pyridine C-5 |

| ~152 | Pyridine C-2 |

| ~145 | Pyridine C-6 |

| ~122 | Pyridine C-4 |

| ~110 | Pyridine C-3 |

| ~75 | -OCH₂- |

| ~28 | -CH(CH₃)₂ |

| ~19 | -CH(CH₃)₂ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2960-2870 | C-H stretch (alkyl) |

| ~2820, ~2720 | C-H stretch (aldehyde) |

| ~1700 | C=O stretch (aldehyde) |

| ~1590, ~1470 | C=C and C=N stretch (pyridine ring) |

| ~1250 | C-O stretch (ether) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 179 | [M]⁺ (Molecular ion) |

| 150 | [M - CHO]⁺ |

| 123 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 107 | [M - C₄H₈O]⁺ (Loss of isobutoxy radical) |

| 78 | Pyridine ring fragment |

Experimental Workflow for Characterization

The following workflow outlines the key steps for the synthesis and structural confirmation of this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and structural elucidation of this compound. The proposed synthetic route is based on well-established organic reactions, and the predicted spectroscopic data offer a reliable reference for the characterization of the target molecule. This information is intended to facilitate further research and development involving this and related compounds in the field of medicinal chemistry and materials science.

References

Spectroscopic Data of 5-Alkoxy-Pyridine-2-Carbaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2-carbaldehyde derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science due to their versatile reactivity and biological activity. The introduction of an alkoxy substituent at the 5-position can modulate the electronic properties and steric profile of the molecule, influencing its interaction with biological targets. This technical guide presents a summary of the expected spectroscopic data for such compounds, using 5-methoxypyridine-3-carbaldehyde as a case study. The data is presented in a structured format to facilitate its use in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 5-methoxypyridine-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 5-methoxypyridine-3-carbaldehyde (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 10.09 | s | - | H-C(O) (aldehyde) |

| 8.65 | d | 0.9 | Pyridine H-2 |

| 8.54 | d | 3.1 | Pyridine H-6 |

| 7.60 | dd | 5.1, 1.5 | Pyridine H-4 |

| 3.83 (implied) | s | - | -OCH₃ |

Table 2: ¹³C NMR Data for 5-methoxypyridine-3-carbaldehyde (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 190.6 | C=O (aldehyde) |

| 156.2 | Pyridine C-5 |

| 145.1 | Pyridine C-2 |

| 144.8 | Pyridine C-6 |

| 132.0 | Pyridine C-3 |

| 116.3 | Pyridine C-4 |

| 55.7 | -OCH₃ |

Note: The assignment of proton and carbon signals is based on established chemical shift ranges and coupling patterns for substituted pyridines.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for a Representative Alkoxy-Pyridine-Carbaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic, -OCH₃) |

| ~2820, ~2720 | Weak | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1470 | Medium-Strong | C=C/C=N stretch (pyridine ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 5-methoxypyridine-3-carbaldehyde

| m/z Value | Interpretation |

| 137.14 | [M]⁺ (Molecular Ion) |

| 108 | [M-CHO]⁺ |

| 78 | [Pyridine]⁺ fragment |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (typically 5-25 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.[1][2] The tube is then placed in the NMR spectrometer.

For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single peaks for each unique carbon atom.[3] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, a thin film can be prepared by dissolving a small amount of the compound (a few milligrams) in a volatile organic solvent (e.g., methylene chloride or acetone), applying a drop of the solution to a salt plate (KBr or NaCl), and allowing the solvent to evaporate.[5][6] For liquid samples, a drop is placed between two salt plates. The sample is then placed in the spectrometer's sample holder and the spectrum is acquired.[6] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[7]

Mass Spectrometry (MS)

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).[8] The solution is then introduced into the mass spectrometer. Electron ionization (EI) is a common method for small organic molecules, where the sample is bombarded with high-energy electrons to generate a molecular ion and characteristic fragment ions.[9][10] The ions are then separated by their mass-to-charge (m/z) ratio and detected.

Analytical Workflow

The structural elucidation of a novel compound like 5-Isobutoxy-pyridine-2-carbaldehyde follows a logical progression of spectroscopic analyses.

Caption: Workflow for Spectroscopic Analysis.

This diagram illustrates the typical workflow for the structural characterization of a synthesized organic compound. Mass spectrometry is first used to determine the molecular weight. Infrared spectroscopy then provides information about the functional groups present. Finally, Nuclear Magnetic Resonance spectroscopy is used to determine the precise connectivity of the atoms, leading to the final structure confirmation.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 5-Isobutoxy-pyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5-Isobutoxy-pyridine-2-carbaldehyde, a valuable building block in medicinal chemistry and drug development. Due to the absence of a single, established protocol in the public domain, this document outlines a proposed multi-step synthesis based on well-established chemical transformations. The guide includes detailed hypothetical experimental protocols, tabulated data for key intermediates and the final product, and a visual representation of the synthetic workflow.

Proposed Synthetic Pathway

The recommended synthetic route to this compound is a two-step process commencing with the commercially available 5-hydroxy-2-methylpyridine. The pathway involves an initial etherification to introduce the isobutoxy group, followed by oxidation of the methyl group to the desired aldehyde.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Isobutoxy-2-methylpyridine

This step involves a Williamson ether synthesis to couple the isobutyl group to the hydroxyl function of 5-hydroxy-2-methylpyridine.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Hydroxy-2-methylpyridine | 109.13 | 10.0 g | 0.0916 |

| Isobutyl bromide | 137.02 | 15.0 g (11.8 mL) | 0.109 |

| Potassium carbonate (K₂CO₃) | 138.21 | 18.9 g | 0.137 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxy-2-methylpyridine (10.0 g, 0.0916 mol) and anhydrous potassium carbonate (18.9 g, 0.137 mol).

-

Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Stir the mixture at room temperature for 15 minutes to ensure proper dispersion.

-

Add isobutyl bromide (15.0 g, 0.109 mol) dropwise to the suspension.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-isobutoxy-2-methylpyridine as a colorless oil.

Step 2: Synthesis of this compound

The final step is the selective oxidation of the methyl group at the 2-position of the pyridine ring to an aldehyde using selenium dioxide.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Isobutoxy-2-methylpyridine | 165.23 | 10.0 g | 0.0605 |

| Selenium dioxide (SeO₂) | 110.96 | 7.38 g | 0.0665 |

| 1,4-Dioxane | 88.11 | 150 mL | - |

| Water | 18.02 | 1.5 mL | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, dissolve 5-isobutoxy-2-methylpyridine (10.0 g, 0.0605 mol) in 150 mL of 1,4-dioxane.

-

Add selenium dioxide (7.38 g, 0.0665 mol) and 1.5 mL of water to the solution.

-

Heat the mixture to reflux (approximately 101 °C) and maintain for 6 hours. The formation of a black precipitate of selenium will be observed.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the selenium precipitate through a pad of Celite. Wash the filter cake with dioxane.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pale yellow solid.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data

| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) |

| 5-Hydroxy-2-methylpyridine |  | C₆H₇NO | 109.13 | White to off-white solid | 8.10 (s, 1H), 7.25 (d, 1H), 7.05 (d, 1H), 2.40 (s, 3H) | 155.0, 145.0, 138.0, 125.0, 122.0, 24.0 |

| 5-Isobutoxy-2-methylpyridine |  | C₁₀H₁₅NO | 165.23 | Colorless oil | 8.15 (d, 1H), 7.20 (dd, 1H), 7.00 (d, 1H), 3.75 (d, 2H), 2.45 (s, 3H), 2.10 (m, 1H), 1.00 (d, 6H) | 156.0, 146.0, 139.0, 122.0, 121.0, 75.0, 28.5, 24.0, 19.5 |

| This compound |  | C₁₀H₁₃NO₂ | 179.22 | Pale yellow solid | 10.0 (s, 1H), 8.30 (d, 1H), 7.90 (d, 1H), 7.40 (dd, 1H), 3.80 (d, 2H), 2.15 (m, 1H), 1.05 (d, 6H) | 193.0, 158.0, 152.0, 138.0, 121.0, 118.0, 75.5, 28.5, 19.5 |

Note: Expected NMR chemical shifts are estimations based on analogous structures and may vary.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final purified product.

Caption: Workflow for the synthesis of this compound.

An In-Depth Technical Guide to the Starting Materials for 5-Isobutoxy-pyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of 5-isobutoxy-pyridine-2-carbaldehyde, a valuable intermediate in pharmaceutical and agrochemical research. The primary and most efficient synthetic route commences with the commercially available 5-hydroxypyridine-2-carbaldehyde, followed by a Williamson ether synthesis to introduce the isobutoxy group. This document details the synthetic pathways, experimental protocols, and relevant data to facilitate its synthesis in a laboratory setting.

Core Synthetic Strategy: A Two-Step Approach

The most direct and widely applicable method for synthesizing this compound involves a two-step process that leverages readily available precursors. This strategy is centered around the O-alkylation of a pre-functionalized pyridine ring.

The primary starting materials for this approach are:

-

5-Hydroxypyridine-2-carbaldehyde: This is the key precursor, providing the core pyridine-2-carbaldehyde structure with a hydroxyl group at the 5-position, ready for etherification. It is commercially available from various chemical suppliers, which significantly streamlines the initial steps of the synthesis.

-

Isobutyl Halide (e.g., Isobutyl Bromide): This reagent serves as the source of the isobutyl group in the final product. Isobutyl bromide is a common and cost-effective alkylating agent suitable for this transformation.

The central reaction in this synthetic route is the Williamson ether synthesis . This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the hydroxyl group of 5-hydroxypyridine-2-carbaldehyde is first deprotonated by a base to form a more nucleophilic phenoxide-like species. This intermediate then attacks the electrophilic carbon of the isobutyl halide, displacing the halide and forming the desired ether linkage.[1][2][3][4]

The reaction proceeds via an SN2 mechanism, which favors the use of primary alkyl halides like isobutyl bromide to minimize potential side reactions such as elimination.[1][2][4]

Alternative Starting Materials and Synthetic Pathways

While the utilization of 5-hydroxypyridine-2-carbaldehyde is the most straightforward approach, alternative multi-step synthetic routes can be envisioned starting from more fundamental building blocks. These pathways offer flexibility if the primary precursor is unavailable or if structural analogs are desired.

One such alternative begins with a 5-substituted-2-methylpyridine derivative , such as 5-nitro-2-picoline. The synthesis would then proceed through the following conceptual steps:

-

Oxidation: The methyl group at the 2-position can be oxidized to a carbaldehyde. A common reagent for this transformation is selenium dioxide.

-

Functional Group Interconversion: The substituent at the 5-position would then need to be converted to a hydroxyl group. For instance, a nitro group can be reduced to an amino group, which can then be transformed into a hydroxyl group via a diazotization reaction.

-

Etherification: Finally, the resulting 5-hydroxypyridine-2-carbaldehyde would undergo the Williamson ether synthesis as described above.

Another potential starting point is a 2-bromo-5-substituted pyridine . The synthesis could involve:

-

Introduction of the Aldehyde Group: The aldehyde functionality could be introduced at the 2-position via a palladium-catalyzed carbonylation reaction or through lithium-halogen exchange followed by reaction with a formylating agent.

-

Modification of the 5-Substituent: Similar to the previous example, the group at the 5-position would be converted to a hydroxyl group.

-

Etherification: The final step would again be the Williamson ether synthesis.

These alternative routes are significantly more complex and likely to result in lower overall yields compared to the direct etherification of 5-hydroxypyridine-2-carbaldehyde.

Data Presentation: Starting Material Properties

For clarity and ease of comparison, the key properties of the primary starting materials are summarized in the table below.

| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| 5-Hydroxypyridine-2-carbaldehyde | C₆H₅NO₂ | 123.11 | 31191-08-9 | Solid, store at 2-8 °C under dry conditions.[5][6][7] |

| Isobutyl Bromide | C₄H₉Br | 137.02 | 78-77-3 | Liquid, flammable. |

Experimental Protocols

The following section provides a detailed, generalized experimental protocol for the synthesis of this compound from 5-hydroxypyridine-2-carbaldehyde via the Williamson ether synthesis. Researchers should adapt and optimize these conditions based on their specific laboratory setup and scale.

Synthesis of this compound

Materials:

-

5-Hydroxypyridine-2-carbaldehyde

-

Isobutyl bromide

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-hydroxypyridine-2-carbaldehyde (1 equivalent) and anhydrous DMF.

-

Deprotonation: Add a suitable base (e.g., potassium carbonate, 1.5-2 equivalents) to the solution. If using sodium hydride, add it portion-wise at 0 °C. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the alkoxide.

-

Alkylation: Add isobutyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization:

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualizations

To further elucidate the synthetic process, the following diagrams are provided.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 2-Formyl-5-hydroxypyridine | [frontierspecialtychemicals.com]

- 6. 5-Hydroxypyridine-2-carboxaldehyde | 31191-08-9 [sigmaaldrich.com]

- 7. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

The Multifaceted Biological Activities of Pyridine-2-Carbaldehyde Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2-carbaldehyde and its analogues represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities stem from their ability to form stable coordination complexes with various metal ions and to participate in a range of biochemical interactions. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of pyridine-2-carbaldehyde analogues, with a particular focus on their anticancer and antimicrobial properties. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key cellular pathways and experimental workflows.

Synthesis and Characterization

The synthesis of pyridine-2-carbaldehyde analogues, particularly the widely studied thiosemicarbazone derivatives, is typically achieved through a straightforward condensation reaction.

General Synthesis of Pyridine-2-Carbaldehyde Thiosemicarbazones

A common synthetic route involves the reaction of a substituted pyridine-2-carbaldehyde with a thiosemicarbazide in an alcoholic solvent, often with acid catalysis.[1]

Experimental Protocol: Synthesis of Pyridine-2-Carbaldehyde Thiosemicarbazone [2]

-

Reaction Setup: In a 50 mL round-bottom flask, combine pyridine-2-carbaldehyde (0.5 mmol) and thiosemicarbazide (0.5 mmol).

-

Solvent Addition: Add 20 mL of ethanol to the flask.

-

Reaction Conditions: Stir the mixture at 373 K (100 °C) for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Product Isolation: Upon completion, the resulting mixture is cooled, and the precipitated solid is collected by filtration.

-

Purification: The crude product is purified by recrystallization from ethanol to yield the final product as a crystalline solid.[2] For analogues that are not easily purified by recrystallization, column chromatography on silica gel with a suitable eluent system (e.g., dichloromethane/methanol mixtures) can be employed.[3]

Characterization:

The synthesized compounds are characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are used to confirm the molecular structure. For example, in the 1H NMR spectrum of pyridine-2-carbaldehyde thiosemicarbazone, characteristic signals for the hydrazide NH, aldehyde CH, and NH2 protons can be observed, along with the signals corresponding to the pyridine ring protons.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic bands for N-H, C=N, and C=S stretching vibrations are typically observed.[4]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition.[5]

Anticancer Activity

Pyridine-2-carbaldehyde analogues, especially thiosemicarbazones, have demonstrated significant potential as anticancer agents. Their primary mechanism of action involves the inhibition of ribonucleotide reductase (RR), a crucial enzyme in DNA synthesis.

Mechanism of Action: Ribonucleotide Reductase Inhibition

Ribonucleotide reductase catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA replication and repair.[6] Thiosemicarbazones, such as the clinical trial candidate Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), inhibit RR by targeting its iron-dependent M2 subunit.[2] The proposed mechanism involves the chelation of iron from the active site of the enzyme, leading to the destabilization of the essential tyrosyl radical and the generation of reactive oxygen species (ROS), which further contributes to enzyme inactivation.[2]

Below is a diagram illustrating the proposed mechanism of ribonucleotide reductase inhibition by pyridine-2-carbaldehyde thiosemicarbazones.

Other Anticancer Mechanisms

Recent studies suggest that the anticancer activity of pyridine-2-carbaldehyde analogues is not limited to RR inhibition. Some analogues have been shown to exhibit multi-target effects, including:

-

Topoisomerase II Inhibition: Certain metal complexes of pyridine-2-carbaldehyde thiosemicarbazones have been found to inhibit topoisomerase II, an enzyme involved in managing DNA topology during replication and transcription.[7][8]

-

Matrix Metalloproteinase (MMP) Inhibition: Some pyridine-containing macrocycles have demonstrated inhibitory activity against MMP-2 and MMP-9, enzymes that play a crucial role in tumor invasion and metastasis.[9][10]

Quantitative Anticancer Activity Data

The anticancer potency of pyridine-2-carbaldehyde analogues is typically evaluated using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values for selected pyridine-2-carbaldehyde thiosemicarbazone analogues against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) | L1210 (Leukemia) | 0.1 | [11] |

| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 (Leukemia) | 0.05 | [11] |

| Pyridine-2-carbaldehyde thiosemicarbazone | MCF-7 (Breast Cancer) | <0.55 - 4.88 | [5] |

| Sn(II) complex of a pyridine-2-carboxaldehyde thiosemicarbazone derivative (C5) | HeLa (Cervical Cancer) | 0.85 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyridine-2-carbaldehyde analogue and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

The following diagram illustrates the general workflow for evaluating the anticancer activity of pyridine-2-carbaldehyde analogues.

Antimicrobial Activity

Pyridine-2-carbaldehyde analogues also exhibit promising activity against a range of bacterial and fungal pathogens.

Mechanism of Action

While the exact antimicrobial mechanisms are still under investigation, it is believed that, similar to their anticancer activity, the ability of these compounds to chelate essential metal ions plays a crucial role. This can disrupt various metabolic processes within the microbial cells.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The table below presents MIC values for selected pyridine-2-carbaldehyde analogues.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Pyridine-2-carboxaldehyde isonicotinoyl hydrazone | Escherichia coli | 500 | [3] |

| Pyridine-2-carboxaldehyde isonicotinoyl hydrazone | Staphylococcus aureus | 1000 | [3] |

| Various chalcones of pyridine-2-carboxaldehyde | S. aureus, S. typhi | Active | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the pyridine-2-carbaldehyde analogue in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationships (SAR)

The biological activity of pyridine-2-carbaldehyde analogues is significantly influenced by the nature and position of substituents on the pyridine ring and the thiosemicarbazone moiety.

-

Substituents on the Pyridine Ring: The presence of amino groups at the 3- or 5-position of the pyridine ring has been shown to enhance anticancer activity. For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazones are generally more potent inhibitors of ribonucleotide reductase and exhibit greater antitumor activity compared to their 5-amino counterparts.[12]

-

Modifications of the Thiosemicarbazone Moiety: Alterations to the terminal amino group of the thiosemicarbazone can impact activity. N-acetylation of the 3-amino group in 3-aminopyridine-2-carboxaldehyde thiosemicarbazone leads to a significant decrease in both in vitro and in vivo activity.[12]

Conclusion

Pyridine-2-carbaldehyde analogues, particularly thiosemicarbazones, are a promising class of compounds with significant anticancer and antimicrobial potential. Their multifaceted mechanisms of action, centered on the inhibition of key enzymes like ribonucleotide reductase, make them attractive candidates for further drug development. A thorough understanding of their synthesis, biological evaluation, and structure-activity relationships, as detailed in this guide, is essential for designing and developing novel and more effective therapeutic agents based on this versatile chemical scaffold. Future research should continue to explore the full range of their molecular targets and optimize their pharmacological properties for clinical applications.

References

- 1. sciforum.net [sciforum.net]

- 2. Pyridine-2-carbaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsisinternational.org [rsisinternational.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pnas.org [pnas.org]

- 7. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine-Containing Macrocycles Display MMP-2/9 Inhibitory Activity and Distinct Effects on Migration and Invasion of 2D and 3D Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridine-Containing Macrocycles Display MMP-2/9 Inhibitory Activity and Distinct Effects on Migration and Invasion of 2D and 3D Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Guide to the Safety and Handling of 5-Isobutoxy-pyridine-2-carbaldehyde

This technical guide provides a comprehensive overview of the inferred safety and handling protocols for 5-Isobutoxy-pyridine-2-carbaldehyde, designed for researchers, scientists, and professionals in drug development. The information is collated from data on structurally similar pyridine aldehydes to ensure the highest possible degree of accuracy in the absence of specific data.

Chemical Identification and Physical Properties

While specific data for this compound is unavailable, the physical and chemical properties of pyridine-2-carbaldehyde provide a baseline for what can be expected. The introduction of an isobutoxy group will likely alter these properties, for instance, by increasing the molecular weight and potentially affecting the boiling point and solubility.

| Property | Value (for Pyridine-2-carbaldehyde) | Reference |

| Molecular Formula | C6H5NO | [1] |

| Molecular Weight | 107.11 g/mol | [1] |

| Appearance | Colorless to dark yellow oily liquid | [1][2] |

| Odor | Distinctive | [1] |

| Boiling Point | 181 °C (358 °F) | [1] |

| Melting Point | 148–151 °C (298–304 °F) | [1] |

| Density | 1.126 g/mL | [1] |

| Flash Point | 73 °C (163.4 °F) - 82 °C (179.6 °F) | [2][3] |

| Autoignition Temperature | 235 °C (455 °F) | |

| Solubility | Soluble in water | [2] |

Hazard Identification and Classification

Based on data for pyridine-2-carbaldehyde and its derivatives, this compound is anticipated to be a hazardous substance. The GHS hazard statements for related compounds are summarized below and should be considered as potential hazards for the isobutoxy derivative.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | H330: Fatal if inhaled |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Skin Sensitization | H317: May cause an allergic skin reaction |

| Specific target organ toxicity | H335: May cause respiratory irritation |

| Aquatic Hazard (Acute) | H401: Toxic to aquatic life |

| Aquatic Hazard (Chronic) | H411: Toxic to aquatic life with long lasting effects |

| Flammable Liquids | H227: Combustible liquid |

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid breathing vapors or mist.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Do not eat, drink, or smoke in handling areas.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

-

Protect from direct sunlight and heat.

-

Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

-

For long-term storage, refrigeration (2-8 °C) is recommended.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling pyridine aldehydes.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and/or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially if working outside of a fume hood or if vapors are generated. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire Fighting Measures

Pyridine aldehydes are combustible liquids.

| Fire Safety Parameter | Value (for Pyridine-2-carbaldehyde) | Reference |

| Flash Point | 73 °C (163.4 °F) - 82 °C (179.6 °F) | [2][3] |

| Autoignition Temperature | 235 °C (455 °F) | |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. | |

| Unsuitable Extinguishing Media | Do not use a heavy water stream as it may spread the fire. | |

| Specific Hazards | Vapors are heavier than air and may travel to a source of ignition and flash back. Combustion may produce toxic gases such as carbon oxides and nitrogen oxides. | |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE.

-

Environmental Precautions: Prevent entry into drains and waterways.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. This material may be considered a hazardous waste.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and reaction of pyridine-2-carbaldehyde derivatives. These should be adapted and optimized for this compound with appropriate risk assessments.

A. General Synthesis of a Pyridine-2-carbaldehyde Derivative (Example: Oxidation of 2-methylpyridine)

This method is a common route to pyridine aldehydes.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, dissolve the starting material (e.g., a substituted 2-methylpyridine) in a suitable solvent (e.g., 1,2-dichloroethane).

-

Addition of Reagents: Add a catalyst (e.g., benzoyl amide) and a chlorinating agent (e.g., trichloroisocyanuric acid) portion-wise while maintaining the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and filter to remove any solids. The filtrate is then washed with a basic solution (e.g., sodium bicarbonate) and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or distillation.

B. General Reaction of a Pyridine-2-carbaldehyde Derivative (Example: Schiff Base Formation)

The aldehyde group is reactive towards nucleophiles like amines.

-

Reaction Setup: In a round-bottom flask, dissolve the pyridine-2-carbaldehyde derivative in a suitable solvent (e.g., ethanol).

-

Addition of Amine: Add an equimolar amount of the desired amine to the solution.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a specified period.

-

Product Isolation: The Schiff base product may precipitate out of the solution upon cooling or can be isolated by removing the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Visual Guides

The following diagrams illustrate the logical relationships of hazards and a general experimental workflow for handling pyridine aldehydes.

Caption: Hazard relationship diagram for pyridine aldehydes.

Caption: Generalized experimental workflow for pyridine aldehydes.

References

Safeguarding Stability: A Technical Guide to the Storage of 5-Isobutoxy-pyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Recommended Storage Conditions

Proper storage is critical to prevent degradation and maintain the purity of 5-Isobutoxy-pyridine-2-carbaldehyde. The following table summarizes the recommended storage parameters based on available supplier information and data from related compounds.

| Parameter | Recommended Condition | Source / Rationale |

| Short-Term Storage | Room Temperature | Supplier recommendation (Biosynth) |

| Long-Term Storage | -20°C | Supplier recommendation (Biosynth) |

| Atmosphere | Inert gas (e.g., Nitrogen or Argon) | Inferred from SDS of pyridine-2-carbaldehyde to prevent oxidation.[1] |

| Container | Tightly sealed, light-resistant container | General best practice for aldehydes to prevent photo-degradation and reaction with air/moisture.[1] |

| Ventilation | Store in a well-ventilated area | General safety precaution for chemical storage.[1] |

Stability and Handling Considerations

Aldehyd functional groups are susceptible to oxidation, and pyridine derivatives can be sensitive to light and air. Older samples of similar compounds, like pyridine-2-carbaldehyde, are often brown due to impurities formed upon degradation. Therefore, adherence to proper handling and storage protocols is crucial.

Incompatible Materials: To prevent adverse reactions and degradation, this compound should be stored away from:

Handling:

-

Use in a well-ventilated area, preferably under a chemical fume hood.[1]

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

-

Minimize exposure to atmospheric air and moisture by keeping the container tightly sealed when not in use.[1]

-

For transfers, consider using an inert atmosphere glovebox or techniques to minimize air exposure.

Logical Workflow for Proper Storage

The following diagram illustrates the decision-making process and logical flow for ensuring the optimal storage of this compound.

Caption: Decision tree for the appropriate storage of this compound.

Experimental Protocols

Due to the absence of published experimental studies detailing the stability of this compound, it is recommended that researchers perform their own stability assessments under their specific laboratory conditions. A general protocol for such an assessment could involve:

-

Initial Analysis: Upon receipt, perform an initial analysis of the compound's purity using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Sample Aliquoting: Aliquot the compound into several smaller, sealed vials under an inert atmosphere to avoid repeated freeze-thaw cycles and air exposure of the bulk material.

-

Time-Point Analysis: Store the aliquots under the recommended conditions (e.g., -20°C for long-term). At regular intervals (e.g., 1, 3, 6, and 12 months), analyze one aliquot using the same analytical method as in the initial analysis.

-

Data Comparison: Compare the purity data from each time point to the initial analysis to determine the rate of degradation, if any.

By adhering to these storage and handling guidelines, researchers and drug development professionals can ensure the integrity and stability of this compound, leading to more reliable and reproducible experimental outcomes.

References

An In-Depth Technical Guide to 5-Isobutoxy-pyridine-2-carbaldehyde: Synthesis, Properties, and Handling

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 5-Isobutoxy-pyridine-2-carbaldehyde is not a commercially available off-the-shelf chemical. This guide provides a proposed synthesis route based on established chemical principles and data from analogous compounds. All quantitative data for the target compound are estimations and should be confirmed by experimental analysis.

Introduction

This compound is a substituted pyridine derivative with potential applications as a building block in medicinal chemistry and materials science. The presence of the isobutoxy group at the 5-position and the carbaldehyde at the 2-position offers two distinct points for further chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules. This document outlines a proposed synthetic protocol for its preparation, summarizes its expected chemical properties, and provides a general workflow for its synthesis and purification.

Proposed Synthesis Pathway

The most direct and feasible route for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide from a commercially available precursor, such as 5-bromo-pyridine-2-carbaldehyde, using sodium isobutoxide. The electron-withdrawing nature of the pyridine nitrogen and the 2-carbaldehyde group facilitates nucleophilic attack at the 5-position.

Caption: Proposed synthesis of this compound via SNAr.

Quantitative Data

The following tables summarize the quantitative data for the key reactant and the predicted properties of the final product.

Table 1: Properties of Starting Material

| Property | Value |

| Chemical Name | 5-Bromo-pyridine-2-carbaldehyde |

| CAS Number | 31181-90-5 |

| Molecular Formula | C₆H₄BrNO |

| Molecular Weight | 186.01 g/mol |

| Appearance | White to light yellow crystalline powder[1][2] |

| Melting Point | 94-98 °C[1] |

| Purity (typical) | >98% (GC)[1][2] |

Table 2: Predicted Properties of this compound

| Property | Predicted Value |

| Chemical Name | This compound |

| CAS Number | Not assigned |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

| Boiling Point | Estimated >200 °C (decomposition may occur) |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) |

Experimental Protocols

4.1. Preparation of Sodium Isobutoxide

-

Objective: To prepare a solution of sodium isobutoxide for use in the SNAr reaction.

-

Materials:

-

Sodium metal

-

Anhydrous isobutanol

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 eq.) in small portions to anhydrous isobutanol (10-20 mL per gram of sodium) at 0 °C.

-

Stir the mixture until all the sodium has reacted and a clear solution of sodium isobutoxide in isobutanol is formed.

-

For a more controlled reaction, a solution in THF can be prepared by adding anhydrous isobutanol (1.0 eq.) to a suspension of sodium hydride (1.05 eq.) in anhydrous THF at 0 °C, followed by stirring until gas evolution ceases.

-

4.2. Synthesis of this compound

-

Objective: To synthesize this compound from 5-bromo-pyridine-2-carbaldehyde.

-

Materials:

-

5-Bromo-pyridine-2-carbaldehyde

-

Sodium isobutoxide solution (prepared as in 4.1)

-

Anhydrous dimethylformamide (DMF) or THF

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 5-bromo-pyridine-2-carbaldehyde (1.0 eq.) in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere.

-

Slowly add the freshly prepared sodium isobutoxide solution (1.2-1.5 eq.) to the solution of the starting material at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification.

References

Methodological & Application

The Role of 5-Isobutoxy-pyridine-2-carbaldehyde in Synthetic Chemistry: A Guide for Researchers

For researchers, scientists, and professionals in drug development, 5-Isobutoxy-pyridine-2-carbaldehyde serves as a valuable chemical intermediate. Its unique structure, featuring a reactive aldehyde group and a substituted pyridine ring, makes it a versatile building block for the synthesis of a wide range of complex organic molecules with potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the use of this compound and its analogs as intermediates in chemical synthesis, particularly in the development of potential therapeutic agents. While specific data for the 5-isobutoxy derivative is not extensively available in public literature, this guide is built upon established chemical principles and data from closely related 5-alkoxy-pyridine-2-carbaldehyde compounds.

Application Notes

5-Alkoxy-pyridine-2-carbaldehyde derivatives are key precursors in the synthesis of various heterocyclic compounds. The aldehyde functionality is readily susceptible to nucleophilic attack, allowing for the construction of diverse molecular scaffolds. A primary application of this class of intermediates is in the synthesis of thiosemicarbazones, which have garnered significant interest due to their potential as antineoplastic agents through the inhibition of ribonucleotide reductase.

The isobutoxy group at the 5-position of the pyridine ring can modulate the lipophilicity and electronic properties of the final compound, potentially influencing its pharmacokinetic and pharmacodynamic profile. This allows for fine-tuning of the molecule's properties during the drug discovery process.

Synthesis of this compound: A Representative Protocol

A plausible synthetic route to this compound can be adapted from established methods for synthesizing substituted pyridine aldehydes. A common strategy involves the oxidation of the corresponding alcohol.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Oxidation of 5-Isobutoxy-2-(hydroxymethyl)pyridine

-

Materials: 5-Isobutoxy-2-(hydroxymethyl)pyridine (1.0 eq), Manganese dioxide (MnO₂) (5.0 eq), Dichloromethane (DCM).

-

Procedure: a. To a solution of 5-Isobutoxy-2-(hydroxymethyl)pyridine in DCM, add activated MnO₂. b. Stir the reaction mixture vigorously at room temperature. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂. e. Wash the Celite pad with DCM. f. Concentrate the filtrate under reduced pressure to yield the crude product. g. Purify the crude product by column chromatography on silica gel.

Application as an Intermediate: Synthesis of a Thiosemicarbazone Derivative

A key application of this compound is its use as a precursor for synthesizing thiosemicarbazones. These derivatives are of interest for their potential biological activities.

Caption: Synthesis of a thiosemicarbazone derivative.

Experimental Protocol: Synthesis of this compound Thiosemicarbazone

-

Materials: this compound (1.0 eq), Thiosemicarbazide (1.1 eq), Ethanol, Acetic acid (catalytic amount).

-

Procedure: a. Dissolve this compound in ethanol in a round-bottom flask. b. Add a solution of thiosemicarbazide in a minimal amount of hot ethanol. c. Add a catalytic amount of acetic acid. d. Reflux the reaction mixture for the specified time, monitoring by TLC. e. Upon completion, allow the reaction mixture to cool to room temperature. f. The solid product will precipitate out of the solution. g. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data Summary

The following tables summarize hypothetical but representative quantitative data for the synthesis of a 5-alkoxy-pyridine-2-carbaldehyde and its corresponding thiosemicarbazone derivative.

Table 1: Synthesis of 5-Alkoxy-pyridine-2-carbaldehyde

| Starting Material | Oxidizing Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| 5-Alkoxy-2-(hydroxymethyl)pyridine | MnO₂ | DCM | 12 | 85 | >98 |

| 5-Alkoxy-2-(hydroxymethyl)pyridine | SeO₂ | Dioxane | 8 | 78 | >97 |

Table 2: Synthesis of 5-Alkoxy-pyridine-2-carbaldehyde Thiosemicarbazone

| Aldehyde Intermediate | Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| 5-Alkoxy-pyridine-2-carbaldehyde | Thiosemicarbazide | Ethanol | 4 | 92 | >99 |

| 5-Alkoxy-pyridine-2-carbaldehyde | 4-Phenylthiosemicarbazide | Ethanol | 6 | 88 | >98 |

Potential Signaling Pathway Inhibition

Derivatives of pyridine-2-carbaldehyde, such as thiosemicarbazones, have been reported to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. This inhibition can lead to the suppression of cancer cell proliferation.

Application Notes and Protocols: 5-Isobutoxy-pyridine-2-carbaldehyde in Medicinal Chemistry

Introduction

The pyridine-2-carbaldehyde scaffold is a privileged pharmacophore in medicinal chemistry, serving as a versatile precursor for a wide range of biologically active compounds. Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antiviral, and antimicrobial activities. A particularly notable class of derivatives are the pyridine-2-carbaldehyde thiosemicarbazones, which have been extensively investigated as potent inhibitors of ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis and repair. The isobutoxy substituent at the 5-position of the pyridine ring is expected to modulate the lipophilicity and electronic properties of the molecule, potentially influencing its pharmacokinetic profile and biological activity.

Proposed Synthesis of 5-Isobutoxy-pyridine-2-carbaldehyde and its Thiosemicarbazone Derivative

A plausible synthetic route to the title compound and its thiosemicarbazone derivative is outlined below, based on established synthetic methodologies for substituted pyridines.

Experimental Protocol 1: Synthesis of this compound

This protocol is a proposed method and may require optimization.

Materials:

-

5-Hydroxy-pyridine-2-carbaldehyde

-

Isobutyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-hydroxy-pyridine-2-carbaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add isobutyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Experimental Protocol 2: Synthesis of this compound Thiosemicarbazone

This protocol is a general method for the synthesis of thiosemicarbazones from aldehydes.[1][2][3][4]

Materials:

-

This compound

-

Thiosemicarbazide

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add a solution of thiosemicarbazide (1.1 eq) in water.

-